molecular formula C22H18N2O4 B11050279 1-(1,3-Benzodioxol-5-yl)-3-{[4-(pyridin-4-ylcarbonyl)phenyl]amino}propan-1-one

1-(1,3-Benzodioxol-5-yl)-3-{[4-(pyridin-4-ylcarbonyl)phenyl]amino}propan-1-one

Cat. No.: B11050279
M. Wt: 374.4 g/mol
InChI Key: HSZIZWGAYHSFNO-UHFFFAOYSA-N
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Description

1-(1,3-BENZODIOXOL-5-YL)-3-[4-(4-PYRIDYLCARBONYL)ANILINO]-1-PROPANONE is a complex organic compound that features a benzodioxole ring, a pyridylcarbonyl group, and an anilino-propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-BENZODIOXOL-5-YL)-3-[4-(4-PYRIDYLCARBONYL)ANILINO]-1-PROPANONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.

    Introduction of the Pyridylcarbonyl Group: The pyridylcarbonyl group can be introduced via a Friedel-Crafts acylation reaction using pyridine-4-carboxylic acid chloride.

    Coupling with Anilino-Propanone: The final step involves coupling the benzodioxole and pyridylcarbonyl intermediates with an anilino-propanone derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-BENZODIOXOL-5-YL)-3-[4-(4-PYRIDYLCARBONYL)ANILINO]-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridylcarbonyl group using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its complex structure and functional groups.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1,3-BENZODIOXOL-5-YL)-3-[4-(4-PYRIDYLCARBONYL)ANILINO]-1-PROPANONE depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodioxole and pyridylcarbonyl groups could play a crucial role in these interactions, influencing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-2-(4-pyridyl)ethanone
  • 1-(1,3-Benzodioxol-5-yl)-3-(4-pyridyl)propan-2-one

Comparison

Compared to similar compounds, 1-(1,3-BENZODIOXOL-5-YL)-3-[4-(4-PYRIDYLCARBONYL)ANILINO]-1-PROPANONE is unique due to the presence of both the anilino and pyridylcarbonyl groups. This structural complexity may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-(pyridine-4-carbonyl)anilino]propan-1-one

InChI

InChI=1S/C22H18N2O4/c25-19(17-3-6-20-21(13-17)28-14-27-20)9-12-24-18-4-1-15(2-5-18)22(26)16-7-10-23-11-8-16/h1-8,10-11,13,24H,9,12,14H2

InChI Key

HSZIZWGAYHSFNO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CCNC3=CC=C(C=C3)C(=O)C4=CC=NC=C4

Origin of Product

United States

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